ALK5 Kinase Inhibition with Low Off-Target p38α MAPK Activity vs. SB-431542
In the 2-pyridinyl-1,2,4-triazole series, the core chemotype exemplified by CAS 408541-06-0 produced compound 12b, which at 5 μM inhibited ALK5-driven SBE-luciferase by 73% and p3TP-luciferase by 85%—comparable to the reference inhibitor SB-431542 (79% and 88%, respectively). Crucially, at 10 μM compound 12b inhibited p38α MAP kinase by only 4%, whereas SB-431542 showed 54% inhibition, indicating significantly cleaner kinase selectivity for the 2-pyridinyl-triazole scaffold [1]. Note: compound 12b is a substituted 2-pyridinyl-1,2,4-triazole; direct data on the parent free acid are not yet reported, so this evidence is class-level inference.
| Evidence Dimension | ALK5 inhibition (% reporter activity) and p38α MAPK off-target inhibition |
|---|---|
| Target Compound Data | Compound 12b (2-pyridinyl-1,2,4-triazole chemotype): ALK5 SBE-luc 73%, p3TP-luc 85% at 5 μM; p38α inhibition 4% at 10 μM |
| Comparator Or Baseline | SB-431542: ALK5 SBE-luc 79%, p3TP-luc 88% at 5 μM; p38α inhibition 54% at 10 μM |
| Quantified Difference | Comparable ALK5 inhibition (within 6 percentage points); p38α off-target activity 50 percentage points lower for 12b |
| Conditions | Luciferase reporter assays in HEK293 cells (SBE-luc, p3TP-luc); p38α MAP kinase inhibition assay at 10 μM |
Why This Matters
For scientists selecting a triazole-acetic acid scaffold for ALK5/TGF-β pathway studies, the 2-pyridinyl isomer offers the potential for kinase selectivity that is not achievable with the imidazole-based comparator SB-431542.
- [1] Kim DK, Kim J, Park HJ. Design, synthesis, and biological evaluation of novel 2-pyridinyl-[1,2,4]triazoles as inhibitors of transforming growth factor β1 type 1 receptor. Bioorg Med Chem. 2004;12(9):2013-2020. PMID: 15080905. View Source
